Traxoprodil

Catalog No.
S545730
CAS No.
134234-12-1
M.F
C20H25NO3
M. Wt
327.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Traxoprodil

CAS Number

134234-12-1

Product Name

Traxoprodil

IUPAC Name

1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C20H25NO3/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17/h2-10,15,19,22-24H,11-14H2,1H3/t15-,19+/m0/s1

InChI Key

QEMSVZNTSXPFJA-HNAYVOBHSA-N

SMILES

Array

Synonyms

1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, CP 101,606, CP-101,606, CP-101606, CP101,606, traxoprodil, traxoprodil mesylate

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O

The exact mass of the compound Traxoprodil is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Traxoprodil (CAS 134234-12-1) is a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist with high selectivity for receptors containing the GluN2B subunit. Developed as an analog of ifenprodil, it provides a more refined tool for investigating the specific roles of GluN2B-mediated signaling in synaptic plasticity, neuroprotection, and various CNS disorders. Its mechanism involves allosteric modulation of the receptor at the ifenprodil binding site, located at the N-terminal domain interface of the GluN1/GluN2B subunits. This specificity allows researchers to dissect GluN2B-dependent pathways with greater precision than is possible with non-selective NMDA receptor blockers.

Direct substitution of Traxoprodil with its structural precursor, ifenprodil, or other less-selective NMDA antagonists is ill-advised due to critical differences in off-target activity profiles. Ifenprodil possesses significant affinity for α1-adrenergic and sigma (σ) receptors, which can introduce confounding variables and lead to misinterpretation of experimental outcomes. Traxoprodil was specifically designed to minimize these off-target interactions, offering a cleaner pharmacological profile. Therefore, for studies where the unambiguous attribution of an effect to GluN2B antagonism is critical, Traxoprodil provides a level of target specificity that ifenprodil cannot, ensuring higher data integrity and reproducibility.

Superior Target Specificity: Minimized Off-Target Sigma and Adrenergic Receptor Activity

A primary procurement consideration for a selective antagonist is the absence of confounding off-target activities. The parent compound, ifenprodil, is well-documented to interact with multiple other receptors, notably possessing high affinity for sigma (σ) receptors and α1-adrenergic receptors. This cross-reactivity complicates data interpretation. Traxoprodil was developed as an analog of ifenprodil specifically to be devoid of this activity, providing a more precise tool for isolating GluN2B-mediated effects.

Evidence DimensionOff-Target Receptor Affinity
Target Compound DataDesigned to be devoid of significant activity at α1-adrenergic and sigma receptors.
Comparator Or BaselineIfenprodil: Exhibits potent binding to both sigma receptors and α1-adrenergic receptors.
Quantified DifferenceQualitative elimination of a key confounding variable, leading to a cleaner pharmacological profile.
ConditionsReceptor binding assays.

This improved selectivity is critical for ensuring that observed biological effects are directly attributable to GluN2B antagonism, thereby increasing experimental validity and reproducibility.

High-Potency Neuroprotection via Nanomolar GluN2B Blockade

The potency of Traxoprodil at its intended target is a key performance metric. In a foundational study, Traxoprodil demonstrated potent neuroprotective effects in hippocampal neuron cultures, protecting them from NMDA-induced excitotoxicity with a half-maximal inhibitory concentration (IC50) of 10 nM.

Evidence DimensionNeuroprotective Potency (IC50)
Target Compound Data10 nM
Comparator Or BaselineNMDA-induced excitotoxicity baseline
Quantified DifferenceDemonstrates target engagement and functional neuroprotection at a low nanomolar concentration.
ConditionsProtection of rat hippocampal neurons against NMDA-induced cell death.

High potency allows for the use of lower compound concentrations in experiments, which minimizes the potential for non-specific or off-target effects and conserves valuable material.

Functionally Distinct In Vivo Profile from Ifenprodil in Cognitive Tasks

In vivo performance demonstrates that Traxoprodil and Ifenprodil are not functionally interchangeable. In a direct comparison using the five-choice serial reaction time task (5-CSRTT) in rats, the two compounds produced opposing effects on performance. Traxoprodil (1–10 mg/kg) increased response speed with no trade-off in errors. In contrast, Ifenprodil (1–10 mg/kg) slowed response speed and increased task omissions.

Evidence DimensionEffect on Response Speed in 5-CSRTT
Target Compound DataIncreased response speed.
Comparator Or BaselineIfenprodil: Slowed response speed and increased omissions.
Quantified DifferenceOpposing functional outcomes on a key behavioral metric.
ConditionsFive-choice serial reaction time task in rats, doses of 1-10 mg/kg for both compounds.

This evidence confirms that substituting Traxoprodil for Ifenprodil (or vice-versa) in behavioral studies is inappropriate and could lead to fundamentally different, even contradictory, results.

High-Specificity Probing of GluN2B Function without Sigma Receptor Confounding

For research aiming to precisely define the role of GluN2B subunits in synaptic events or disease pathology, Traxoprodil is the indicated choice over ifenprodil. Its minimal activity at sigma and adrenergic receptors prevents these off-target pathways from contributing to the observed effect, ensuring data is clean and conclusions are robust.

In Vivo Behavioral Studies Where Cognitive Performance is Measured

Based on direct comparative evidence, Traxoprodil should be selected for in vivo cognitive studies where effects on reaction time and task engagement are critical variables. Its distinct behavioral profile compared to ifenprodil means it is not a simple substitute and may reveal unique insights into the role of GluN2B in executive function.

Neuroprotection Models Requiring Potent and Selective Target Blockade

In cellular or animal models of excitotoxicity (e.g., stroke, traumatic brain injury), Traxoprodil's demonstrated nanomolar potency allows for effective blockade of GluN2B-mediated damage. This makes it a suitable tool for investigating neuroprotective strategies that rely on specific inhibition of this receptor subtype.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

327.18344366 Da

Monoisotopic Mass

327.18344366 Da

Heavy Atom Count

24

Appearance

Solid powder

UNII

UTC046R5HM

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

134234-12-1

Metabolism Metabolites

Traxoprodil has known human metabolites that include 4-[1-Hydroxy-2-(4-hydroxy-4-phenylpiperidin-1-yl)propyl]benzene-1,2-diol.

Wikipedia

Traxoprodil

Dates

Last modified: 08-15-2023

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